N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide
Overview
Description
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety, a phenyl group, and a dimethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then reacted with 4-isothiocyanatobenzoyl chloride to introduce the phenylcarbamothioyl group. Finally, the dimethylbenzamide moiety is introduced through an amide coupling reaction using 2,4-dimethylbenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1H-Benzimidazol-2-yl)phenyl]carbamothioyl}-1-naphthamide
- N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
Uniqueness
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide is unique due to the presence of the dimethylbenzamide group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,4-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-14-7-12-18(15(2)13-14)22(28)27-23(29)24-17-10-8-16(9-11-17)21-25-19-5-3-4-6-20(19)26-21/h3-13H,1-2H3,(H,25,26)(H2,24,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSGVUDDAOGWGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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